Isooctyl acrylate is an organic compound with the chemical formula CHO and a molecular weight of approximately 184.27 g/mol. It is a colorless liquid characterized by its acrylate group (CH=CHCOO-) which enables it to undergo polymerization, forming long-chain polymers. The presence of the isooctyl group (CH) imparts hydrophobic properties, influencing the physical characteristics of the resulting polymers . Isooctyl acrylate is primarily utilized in the production of various polymers and copolymers, making it significant in industrial applications.
IOA is classified as a moderate skin irritant and may cause eye irritation. It is also a suspected respiratory irritant. Due to its acrylate group, IOA can cause skin sensitization in some individuals with repeated exposure.
Isooctyl acrylate exhibits moderate toxicity and can act as a skin irritant. It has been classified as a suspected respiratory irritant and may cause skin sensitization upon repeated exposure. Health effects include:
Due to its acrylate structure, it may also exhibit cross-sensitization with other acrylates.
The synthesis of isooctyl acrylate typically involves the following steps:
This method emphasizes environmental considerations by recycling generated water and reducing waste.
Isooctyl acrylate is widely used in various applications, including:
Research indicates that isooctyl acrylate can interact with various biological systems, particularly regarding skin exposure. Studies have shown that repeated exposure may lead to sensitization reactions. Additionally, its potential respiratory irritant properties necessitate precautions during handling in industrial settings .
Isooctyl acrylate shares similarities with several other compounds in the acrylate family. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Hexyl acrylate | CHO | Shorter alkyl chain; less hydrophobic |
Butyl acrylate | CHO | Lower molecular weight; different viscosity |
Decyl acrylate | CHO | Longer alkyl chain; higher hydrophobicity |
Ethylhexyl acrylate | CHO | Similar structure; used in similar applications |
Isooctyl acrylate's unique combination of hydrophobicity and polymerization capability makes it particularly valuable for applications requiring flexibility and durability in polymer formulations .
The development of acrylic acid derivatives began in the mid-19th century. Acrylic acid itself was first synthesized in 1843, but its esters, including isooctyl acrylate, emerged much later due to challenges in efficient esterification processes. Methacrylic acid, a derivative, was formulated in 1865, paving the way for acrylate monomers. By the early 20th century, German chemists like Otto Röhm and Walter Bauer advanced polymerization techniques, enabling commercial production of acrylic polymers.
Isooctyl acrylate gained prominence in the 1960s–1970s as industries sought monomers with tailored properties for adhesives and coatings. Early production methods involved esterification of acrylic acid with isooctanol, but inefficiencies in catalyst systems and purification limited scalability. Innovations in acid catalysis and distillation, such as those described in patents like CN111807960A, later optimized yields to >99.5% purity.
Isooctyl acrylate belongs to the acrylate ester family, which includes derivatives like methyl, ethyl, and butyl acrylates. Key distinctions include:
Its branched structure enhances flexibility in copolymers compared to linear acrylates like butyl acrylate.
Isooctyl acrylate is a cornerstone of the global specialty chemicals market. In 2024, its market size was valued at $48.9 million, driven by demand in adhesives (60% of applications) and coatings (30%). Key growth factors include:
Region | 2024 Market Share | Projected CAGR (2024–2031) |
---|---|---|
Asia-Pacific | 23% | 8.0% |
North America | 40% | 4.2% |
Europe | 30% | 4.5% |
Source |
Recent patents, such as Arkema’s bio-attributed acrylic monomers (2022), highlight shifts toward sustainable production.
Isooctyl acrylate is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol [1] [3]. This chemical compound belongs to the family of acrylate esters, specifically characterized by its eight-carbon alkyl chain attached to an acrylate moiety [4]. The molecular structure consists of a total of 13 atoms, including 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms [5] [18].
The precise molecular composition contributes to its physical and chemical properties, making it suitable for various industrial applications [2]. The molecular weight of 184.28 g/mol places isooctyl acrylate in the medium molecular weight range among acrylate esters, which influences its volatility, viscosity, and reactivity in polymerization reactions [3] [6].
Property | Value |
---|---|
Molecular Formula | C11H20O2 |
Molecular Weight | 184.28 g/mol |
SMILES Notation | CC(C)CCCCCOC(=O)C=C |
InChI | InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 |
InChIKey | DXPPIEDUBFUSEZ-UHFFFAOYSA-N |
Isooctyl acrylate possesses distinct structural characteristics that define its chemical behavior and reactivity [4] [14]. The molecule contains two primary functional groups: an ester group (C(=O)O) and a vinyl group (C=C) [5] [20]. These functional groups are responsible for the compound's ability to undergo polymerization reactions and form long-chain polymers [2] [14].
The structural backbone of isooctyl acrylate features several types of chemical bonds, including carbon-carbon single bonds (C-C), carbon-carbon double bonds (C=C), carbon-oxygen double bonds (C=O), and carbon-oxygen single bonds (C-O) [5] [19]. The molecular geometry exhibits a planar arrangement around the vinyl group, while the carbon atoms in the alkyl chain adopt a tetrahedral configuration [14] [20].
A notable structural feature of isooctyl acrylate is its linear alkyl chain with branching at the 6-position, where a methyl group is attached [17] [19]. This branching contributes to the "iso" prefix in its name and affects the physical properties of the compound, such as its viscosity and boiling point [4] [15]. The terminal vinyl group connected to the carbonyl is the reactive site for polymerization reactions, making isooctyl acrylate valuable in the synthesis of polymers and copolymers [2] [14].
Isooctyl acrylate exhibits various isomeric forms due to the possible arrangements of atoms within its molecular formula C11H20O2 [8] [14]. Constitutional isomers, also known as structural isomers, represent different arrangements of the same atoms, including variations in the position of the branching in the alkyl chain [8] [20].
Positional isomers of isooctyl acrylate can occur when the methyl group is positioned at different carbon atoms along the alkyl chain [8] [14]. Examples include 2-methylheptyl acrylate, 3-methylheptyl acrylate, 4-methylheptyl acrylate, and 5-methylheptyl acrylate, each with distinct physical and chemical properties [8] [20].
Regarding geometric isomerism, the parent compound isooctyl acrylate does not exhibit this type of isomerism as the vinyl group is terminal [8] [14]. However, potential E/Z (trans/cis) isomerism could exist in derivatives where internal double bonds are present [8] [20].
Optical isomerism is not observed in the parent isooctyl acrylate molecule as it lacks stereogenic centers, making it an achiral compound [14] [20]. The absence of stereogenic centers is confirmed by its molecular structure, which does not contain any carbon atoms bonded to four different substituents [5] [14].
Identifier Type | Value |
---|---|
UN Number | 3082 |
ChEMBL ID | CHEMBL1877930 |
DSSTox Substance ID | DTXSID00274047 |
ICSC Number | 1743 |
Nikkaji Number | J99.451K |
Wikidata | Q27279281 |
MDL Number | MFCD00080602 |
CCRIS | 4352 |
EC Number | 249-707-8 |
These various industry codes serve specific purposes within different sectors, from transportation (UN Number) to research databases (ChEMBL ID) and toxicological information systems (DSSTox Substance ID) [1] [9] [11].
Isooctyl acrylate is known by numerous synonyms and nomenclature variations in scientific literature, commercial contexts, and regulatory documents [1] [11]. These alternative names reflect different naming conventions, structural interpretations, or traditional industry terminology [11] [18].
The most common synonyms for isooctyl acrylate include 6-methylheptyl acrylate, which emphasizes the specific branching position in the alkyl chain, and iso-octyl acrylate, which uses a hyphenated form of the prefix [1] [17]. The systematic IUPAC name 6-methylheptyl prop-2-enoate provides the most precise chemical description according to international nomenclature standards [5] [18].
Other important nomenclature variations include:
Irritant;Environmental Hazard